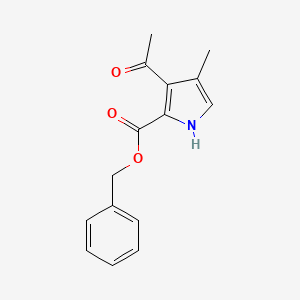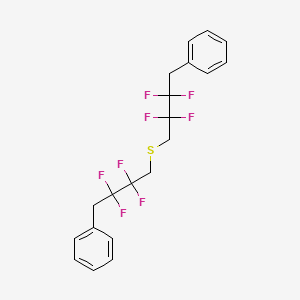
2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group and a cyclobutylmethoxy group attached to an aniline core. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of aniline derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts . The cyclobutylmethoxy group can be introduced through nucleophilic substitution reactions using cyclobutylmethanol and appropriate leaving groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and other advanced technologies may also be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives .
Applications De Recherche Scientifique
2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biological molecules . This can lead to modulation of enzyme activity, receptor binding, and other biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclobutylmethoxy)-4-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.
2-(Cyclobutylmethoxy)-5-(difluoromethyl)aniline: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
2-(Cyclobutylmethoxy)-5-(trifluoromethyl)phenol: Similar structure but with a phenol group instead of an aniline group.
Uniqueness
The unique combination of the trifluoromethyl and cyclobutylmethoxy groups in 2-(Cyclobutylmethoxy)-5-(trifluoromethyl)aniline imparts distinct chemical properties that can be advantageous in various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the cyclobutylmethoxy group can influence its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C12H14F3NO |
|---|---|
Poids moléculaire |
245.24 g/mol |
Nom IUPAC |
2-(cyclobutylmethoxy)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-4-5-11(10(16)6-9)17-7-8-2-1-3-8/h4-6,8H,1-3,7,16H2 |
Clé InChI |
PUXMTVVTLXNUFK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)COC2=C(C=C(C=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)




![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)


![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)




